molecular formula C16H13ClFN5OS B12155975 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B12155975
M. Wt: 377.8 g/mol
InChI Key: XZSSAYQYZZULPE-UHFFFAOYSA-N
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Description

    2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a chemical compound with the molecular formula CHClNOS. It falls within the class of triazole derivatives.

    Structure: The compound consists of a triazole ring, a sulfanyl group, and aromatic substituents (fluorophenyl and chlorophenyl) attached to the acetamide moiety.

    Biological Relevance: While its exact biological role remains an active area of research, this compound exhibits potential pharmacological activities.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the triazole ring.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing in suitable solvents with appropriate catalysts.

      Industrial Production: Industrial-scale production methods are proprietary, but researchers have explored scalable routes for bulk synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups or substitutions on the triazole ring.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an antifungal, antiviral, or anticancer agent due to its structural features.

      Biological Studies: It may serve as a probe to investigate biological pathways or as a lead compound for drug development.

      Materials Science: Its unique structure could find applications in materials science or catalysis.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of triazole, sulfanyl, and aromatic moieties sets it apart.

      Similar Compounds: Other related compounds include

    Remember that research in this field is ongoing, and new findings may emerge

    Properties

    Molecular Formula

    C16H13ClFN5OS

    Molecular Weight

    377.8 g/mol

    IUPAC Name

    2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

    InChI

    InChI=1S/C16H13ClFN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24)

    InChI Key

    XZSSAYQYZZULPE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl)F

    Origin of Product

    United States

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